molecular formula C₂₇H₂₇D₅N₆ B1147112 AEE788-d5 CAS No. 1292840-54-0

AEE788-d5

Katalognummer: B1147112
CAS-Nummer: 1292840-54-0
Molekulargewicht: 445.61
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AEE788-d5 is a deuterated form of AEE788, a multitargeted inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. This compound has shown potential in inhibiting tumor growth and angiogenesis, making it a promising candidate for cancer therapy .

Wirkmechanismus

Target of Action

AEE788-d5, also known as 6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a multitargeted inhibitor of the human epidermal receptor (HER) 1/2 and vascular endothelial growth factor receptor (VEGFR) 1/2 receptor family tyrosine kinases . These receptors play a significant role in angiogenesis and proliferation of various types of cancer .

Mode of Action

This compound interacts with its targets by inhibiting the tyrosine kinase activity of EGFR, HER-2, and VEGFR . It efficiently inhibits growth factor-induced EGFR and ErbB2 phosphorylation in tumors . The inhibition of these receptors disrupts multiple survival signaling pathways, including mitogen-activated protein kinase (MAPK) and Akt .

Biochemical Pathways

The inhibition of EGFR, HER-2, and VEGFR by this compound affects multiple biochemical pathways. It abrogates the MAPK and Akt signaling pathways, which are crucial for cell survival and proliferation . This disruption leads to the inhibition of tumor cell proliferation and angiogenesis .

Pharmacokinetics

It’s known that the compound is orally active , suggesting it has good bioavailability

Result of Action

The inhibition of EGFR, HER-2, and VEGFR by this compound leads to a decrease in tumor cell proliferation and angiogenesis . It also induces apoptosis in various cancer cell types when combined with histone deacetylase inhibitors . The compound was associated with unacceptable toxicity and minimal activity for the treatment of recurrent glioblastoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing anticonvulsant drugs can reduce the concentrations of this compound Moreover, the compound’s efficacy can be influenced by the specific genetic and molecular environment of the tumor cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AEE788-d5 involves multiple steps, starting with the preparation of the core pyrrolo[2,3-d]pyrimidine scaffold. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Analyse Chemischer Reaktionen

Types of Reactions

AEE788-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

AEE788-d5 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its dual inhibition of both EGFR and VEGFR, making it effective against tumors that rely on these pathways for growth and survival. Its deuterated form also offers potential advantages in terms of metabolic stability and pharmacokinetics .

Biologische Aktivität

AEE788-d5 is a derivative of AEE788, a potent inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways, which are critical in various cancer types. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant clinical findings.

Chemical Profile

Chemical Name: 6-[4-[(4-Ethyl-1-piperazinyl)methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular Weight: 392.50 g/mol
Purity: ≥98%

This compound functions primarily as a reversible inhibitor targeting multiple receptor tyrosine kinases, specifically:

  • EGFR : Inhibits proliferation in EGFR-overexpressing cancer cell lines.
  • ErbB2 (HER2) : Demonstrates significant antiproliferative effects against ErbB2-dependent tumors.
  • VEGFR : Inhibits angiogenesis by blocking VEGF-induced signaling pathways.

The compound exhibits IC50 values in the nanomolar range for these receptors:

  • EGFR : 2 nM
  • ErbB2 : 6 nM
  • VEGFR-1 : 59 nM
  • VEGFR-2 : 77 nM
  • VEGFR-3 : 330 nM

Antitumor Activity

This compound has shown promising results in preclinical studies and early-phase clinical trials regarding its antitumor efficacy. The following table summarizes key findings from various studies:

Study TypeCancer TypeKey Findings
Preclinical StudiesBreast CancerInhibited growth of EGFR and ErbB2 overexpressing cell lines; reduced tumor volume in xenografts .
Phase I Clinical TrialRecurrent GlioblastomaEvaluated for safety and tolerability; reported stable disease in some patients .
Antiangiogenic StudiesVarious TumorsDemonstrated inhibition of VEGF-induced angiogenesis in murine models .

Case Studies

  • Recurrent Glioblastoma : A Phase I study evaluated AEE788 in patients with recurrent glioblastoma. The study found that while the drug showed minimal activity, it was associated with significant toxicity, leading to premature discontinuation . Notably, two patients experienced dose-limiting toxicities (DLTs) at the maximum tolerated dose (MTD).
  • Breast Cancer Models : In vitro studies indicated that this compound effectively inhibited cell proliferation in breast cancer models characterized by overexpression of both EGFR and HER2. The compound's ability to target multiple pathways simultaneously provides a rationale for its use in combination therapies aimed at enhancing treatment efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by its oral bioavailability and sustained plasma levels post-administration. Studies indicate that the compound maintains effective concentrations within tumor tissues, supporting its potential for intermittent dosing regimens to maximize therapeutic outcomes while minimizing toxicity .

Eigenschaften

IUPAC Name

6-[4-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONFNUWBHFSNBT-MTOGIFQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.